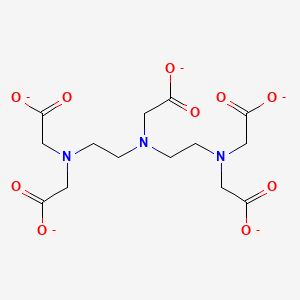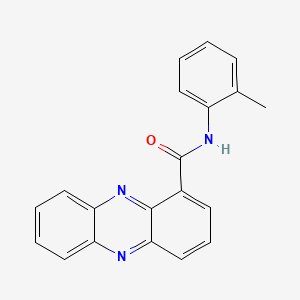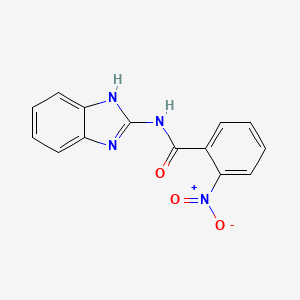
3-(2-methoxyphenyl)-2-methyl-4-oxo-1H-quinazoline-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-2-methyl-4-oxo-1H-quinazoline-2-carboxylic acid methyl ester is a member of quinazolines.
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including structures similar to 3-(2-methoxyphenyl)-2-methyl-4-oxo-1H-quinazoline-2-carboxylic acid methyl ester, have been extensively studied for their potential in medicinal chemistry. These compounds are part of a broader class of fused heterocycles found in over 200 naturally occurring alkaloids. Their stability and ability to incorporate various bioactive moieties make them attractive candidates for developing new medicinal agents. Quinazolinone-based compounds have demonstrated antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Solubility remains a significant challenge in the drug development process for quinazoline derivatives, underscoring the need for continued research in this area (Tiwary et al., 2016).
Optoelectronic Materials from Quinazolines
Quinazolines are not only significant in medicinal chemistry but also in the field of optoelectronics. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great promise in developing novel optoelectronic materials. Such materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. For example, electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems are crucial for fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines have potential uses as structures for nonlinear optical materials and colorimetric pH sensors, highlighting the versatility of quinazoline derivatives in various technological applications (Lipunova et al., 2018).
properties
Product Name |
3-(2-methoxyphenyl)-2-methyl-4-oxo-1H-quinazoline-2-carboxylic acid methyl ester |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
methyl 3-(2-methoxyphenyl)-2-methyl-4-oxo-1H-quinazoline-2-carboxylate |
InChI |
InChI=1S/C18H18N2O4/c1-18(17(22)24-3)19-13-9-5-4-8-12(13)16(21)20(18)14-10-6-7-11-15(14)23-2/h4-11,19H,1-3H3 |
InChI Key |
AUEJKAYMDPANCB-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC)C(=O)OC |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[[(4-methylphenyl)sulfonylamino]methyl]-N-[2-[(phenylmethyl)-propan-2-ylamino]ethyl]benzamide](/img/structure/B1229327.png)


![1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1229332.png)
![1-(2-Fluorophenyl)-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea](/img/structure/B1229337.png)
![2-[4-(Dimethylamino)phenyl]azobenzoic acid [2-(1-azepanyl)-2-oxoethyl] ester](/img/structure/B1229338.png)



